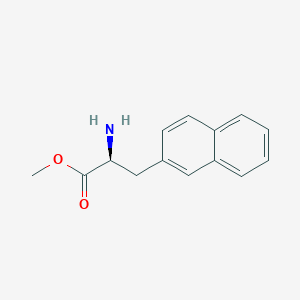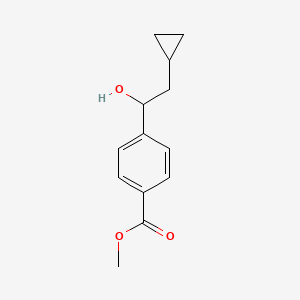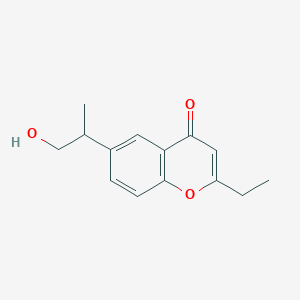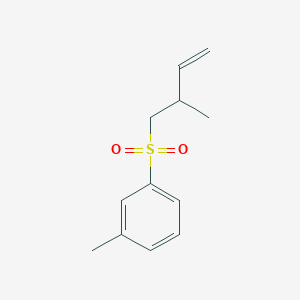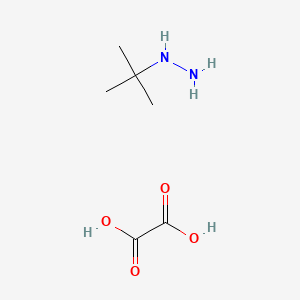
tert-butylhydrazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylhydrazine;oxalic acid is a chemical compound with the molecular formula C6H14N2O4 It is a salt formed from tert-butylhydrazine and ethanedioic acid (oxalic acid) in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butylhydrazine ethanedioate(1:1) typically involves the reaction of tert-butylhydrazine with ethanedioic acid. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H10N2+C2H2O4→C6H14N2O4
Industrial Production Methods
Industrial production of tert-butylhydrazine ethanedioate(1:1) may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butylhydrazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylhydrazine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butylhydrazine ethanedioate(1:1) is used as a reagent for the synthesis of various hydrazine derivatives. It serves as a precursor for the preparation of heterocyclic compounds and other nitrogen-containing molecules.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and other bioactive molecules. Its hydrazine moiety can interact with biological targets, making it useful for probing biochemical pathways.
Medicine
In medicinal chemistry, tert-butylhydrazine ethanedioate(1:1) is investigated for its potential as a drug intermediate. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butylhydrazine ethanedioate(1:1) involves its interaction with molecular targets through its hydrazine and tert-butyl groups. The hydrazine moiety can form covalent bonds with electrophilic centers, while the tert-butyl group provides steric hindrance and influences the compound’s reactivity. These interactions can modulate biochemical pathways and affect the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butylhydrazine hydrochloride
- Tert-butylhydrazine sulfate
- Ethylhydrazine ethanedioate
Uniqueness
tert-butylhydrazine;oxalic acid is unique due to its specific combination of tert-butyl and hydrazine functionalities. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds. Its ability to form stable salts with organic acids further distinguishes it from other hydrazine derivatives.
Properties
CAS No. |
32154-73-7 |
|---|---|
Molecular Formula |
C6H14N2O4 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
tert-butylhydrazine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-4(2,3)6-5;3-1(4)2(5)6/h6H,5H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
INHMAQCWZSYJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)
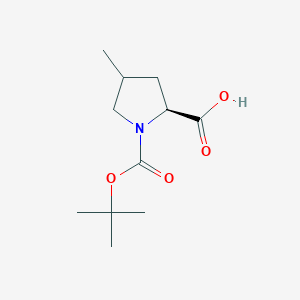
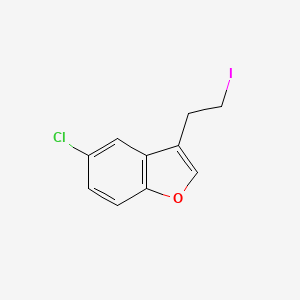
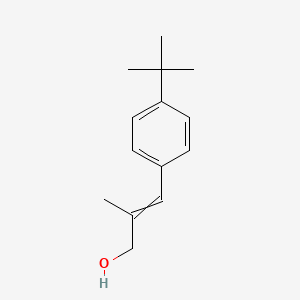
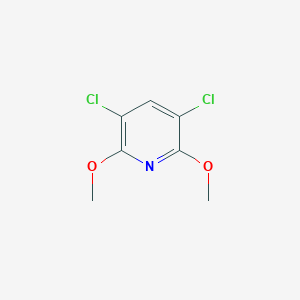
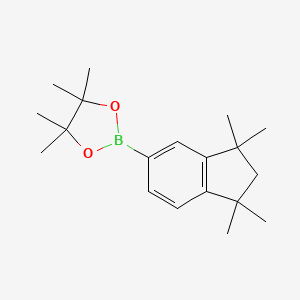
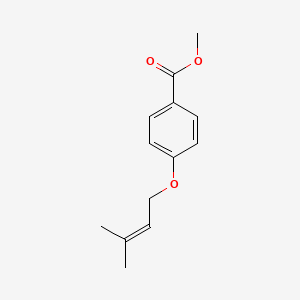
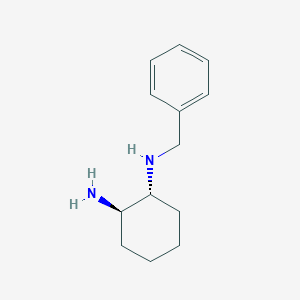
![(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol](/img/structure/B8704214.png)
![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)
